Cas no 2755723-87-4 (2,2-Dichloro-1-(2,3-dichloro-6-(trifluoromethyl)phenyl)ethanol)
2,2-Dichloro-1-(2,3-dichloro-6-(trifluoromethyl)phenyl)ethanol Chemical and Physical Properties
Names and Identifiers
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- 2,2-Dichloro-1-(2,3-dichloro-6-(trifluoromethyl)phenyl)ethanol
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- Inchi: 1S/C9H5Cl4F3O/c10-4-2-1-3(9(14,15)16)5(6(4)11)7(17)8(12)13/h1-2,7-8,17H
- InChI Key: IMNKOFJVZGLAMV-UHFFFAOYSA-N
- SMILES: C1=CC(=C(C(Cl)=C1Cl)C(C(Cl)Cl)O)C(F)(F)F
2,2-Dichloro-1-(2,3-dichloro-6-(trifluoromethyl)phenyl)ethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB608766-250mg |
2,2-Dichloro-1-(2,3-dichloro-6-(trifluoromethyl)phenyl)ethanol; . |
2755723-87-4 | 250mg |
€202.10 | 2024-07-24 | ||
| abcr | AB608766-1g |
2,2-Dichloro-1-(2,3-dichloro-6-(trifluoromethyl)phenyl)ethanol; . |
2755723-87-4 | 1g |
€352.80 | 2024-07-24 | ||
| abcr | AB608766-5g |
2,2-Dichloro-1-(2,3-dichloro-6-(trifluoromethyl)phenyl)ethanol; . |
2755723-87-4 | 5g |
€1123.80 | 2024-07-24 | ||
| abcr | AB608766-10g |
2,2-Dichloro-1-(2,3-dichloro-6-(trifluoromethyl)phenyl)ethanol; . |
2755723-87-4 | 10g |
€1871.60 | 2024-07-24 | ||
| Aaron | AR022LIP-1g |
2,2-Dichloro-1-(2,3-dichloro-6-(trifluoromethyl)phenyl)ethanol |
2755723-87-4 | 95% | 1g |
$380.00 | 2025-02-13 |
2,2-Dichloro-1-(2,3-dichloro-6-(trifluoromethyl)phenyl)ethanol Suppliers
2,2-Dichloro-1-(2,3-dichloro-6-(trifluoromethyl)phenyl)ethanol Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 2,2-Dichloro-1-(2,3-dichloro-6-(trifluoromethyl)phenyl)ethanol
Introduction to 2,2-Dichloro-1-(2,3-dichloro-6-(trifluoromethyl)phenyl)ethanol (CAS No. 2755723-87-4)
2,2-Dichloro-1-(2,3-dichloro-6-(trifluoromethyl)phenyl)ethanol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural and chemical properties. This compound, identified by the CAS number 2755723-87-4, belongs to a class of molecules that exhibit promising potential in various biochemical applications. The presence of multiple halogen atoms and a trifluoromethyl group in its structure imparts distinct reactivity and functionality, making it a valuable intermediate in synthetic chemistry.
The molecular structure of 2,2-Dichloro-1-(2,3-dichloro-6-(trifluoromethyl)phenyl)ethanol consists of a benzene ring substituted with chloro and trifluoromethyl groups, further functionalized with hydroxyl and chloro substituents on the adjacent carbon chain. This arrangement contributes to its versatility as a building block in the synthesis of more complex molecules. The compound's ability to participate in various chemical reactions, such as nucleophilic substitution and condensation reactions, makes it particularly useful in drug discovery and development.
In recent years, there has been growing interest in halogenated aromatic compounds due to their role as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The electron-withdrawing nature of the chloro and trifluoromethyl groups enhances the reactivity of the benzene ring, facilitating the introduction of additional functional groups. This property is particularly advantageous in medicinal chemistry, where precise control over molecular structure is crucial for achieving desired pharmacological effects.
One of the most compelling aspects of 2,2-Dichloro-1-(2,3-dichloro-6-(trifluoromethyl)phenyl)ethanol is its potential application in the development of novel therapeutic agents. Researchers have been exploring its utility as a precursor in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its role in generating compounds with antimicrobial and anti-inflammatory properties. The compound's structural features allow for fine-tuning of pharmacokinetic profiles, which is essential for optimizing drug efficacy and safety.
The agrochemical industry has also recognized the significance of this compound. Its derivatives have shown promise as intermediates in the production of advanced pesticides and herbicides. The halogenated aromatic core provides stability under environmental conditions while maintaining bioactivity against target pests. This dual functionality makes 2,2-Dichloro-1-(2,3-dichloro-6-(trifluoromethyl)phenyl)ethanol a valuable asset in sustainable agricultural practices.
Advances in synthetic methodologies have further expanded the applications of this compound. Modern techniques such as palladium-catalyzed cross-coupling reactions and flow chemistry have enabled more efficient and scalable production processes. These innovations are critical for meeting the increasing demand for high-quality intermediates in pharmaceutical manufacturing. Additionally, computational modeling and high-throughput screening are being leveraged to accelerate the discovery of new derivatives with enhanced properties.
The safety profile of 2,2-Dichloro-1-(2,3-dichloro-6-(trifluoromethyl)phenyl)ethanol is another important consideration. While halogenated compounds can pose certain challenges during handling due to their reactivity, proper protocols can mitigate risks effectively. Industrial applications require adherence to stringent quality control measures to ensure consistency and purity. Collaborative efforts between chemists and engineers have led to improved containment systems and waste management strategies, enhancing overall operational safety.
Future research directions for this compound are multifaceted. Exploration into its role as a scaffold for drug design remains a priority, with particular focus on addressing unmet medical needs. Additionally, investigations into its environmental impact are underway to develop greener synthetic routes that minimize ecological footprints. The integration of green chemistry principles is increasingly becoming a cornerstone in modern chemical research.
In conclusion,2,2-Dichloro-1-(2,3-dichloro-6-(trifluoromethyl)phenyl)ethanol (CAS No. 2755723-87-4) represents a significant advancement in synthetic chemistry with broad implications for pharmaceuticals and agrochemicals. Its unique structural attributes enable diverse applications across multiple industries, driven by ongoing innovations in synthetic methodologies and computational biology. As research continues to uncover new possibilities for this compound,its importance is poised to grow further within the scientific community.
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